![molecular formula C15H16FN3O2 B7548974 N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide](/img/structure/B7548974.png)
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, also known as FMISO, is a chemical compound that has gained significant attention in the field of scientific research. FMISO is a radiopharmaceutical compound that can be used to detect hypoxia, a condition where there is a lack of oxygen in tissues.
Mécanisme D'action
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide works by binding to hypoxic cells in tissues. Hypoxic cells have low levels of oxygen, which causes them to switch to anaerobic metabolism. This metabolic process produces lactic acid, which lowers the pH of the cells. This compound binds to these hypoxic cells due to its lipophilic nature and the low pH of the cells. Once this compound binds to these cells, it is metabolized and emits positrons, which can be detected by a PET scanner.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on the body. It is a safe compound that is eliminated from the body through urine within a few hours after administration.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a safe and non-invasive compound that can be used to detect hypoxia in tissues. It is also a highly specific compound that binds only to hypoxic cells, which makes it an ideal tool for medical imaging. However, this compound has some limitations. It has a short half-life, which limits its use in long-term experiments. It is also a costly compound that requires specialized equipment for PET imaging.
Orientations Futures
There are several future directions for the use of N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide in scientific research. One direction is the development of new radiopharmaceutical compounds that can detect hypoxia in tissues more efficiently. Another direction is the use of this compound in combination with other imaging techniques, such as MRI (magnetic resonance imaging) and CT (computed tomography), to provide more accurate and comprehensive information about medical conditions. Additionally, this compound can be used to monitor the effectiveness of hypoxia-targeted therapies in cancer treatment. Overall, the future of this compound in scientific research is promising, and it has the potential to contribute significantly to the diagnosis and treatment of various medical conditions.
Méthodes De Synthèse
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide can be synthesized through a multi-step process starting with the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form 3-fluoro-N-ethoxycarbonylaniline. The next step involves the reaction of 3-fluoro-N-ethoxycarbonylaniline with hydroxylamine hydrochloride and sodium acetate to form 3-fluoro-N-ethoxycarbonylhydroxylamine. The final step involves the reaction of 3-fluoro-N-ethoxycarbonylhydroxylamine with 5-methyl-3-isoxazolecarboxylic acid to form this compound.
Applications De Recherche Scientifique
N~1~-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is primarily used in medical imaging to detect hypoxia in tissues. It is a radiopharmaceutical compound that emits positrons, which can be detected by a PET (positron emission tomography) scanner. This compound is administered to the patient, and the PET scanner detects the emission of positrons, which indicates the presence of hypoxia in tissues. This information can be used to diagnose and monitor various medical conditions, such as cancer, stroke, and heart disease.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-10-8-13(18-21-10)14-6-3-7-19(14)15(20)17-12-5-2-4-11(16)9-12/h2,4-5,8-9,14H,3,6-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOAFBPQVXYDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.